molecular formula C17H17N3O B7792749 3-Benzyl-2-hydrazinyl-8-methoxyquinoline

3-Benzyl-2-hydrazinyl-8-methoxyquinoline

Cat. No.: B7792749
M. Wt: 279.34 g/mol
InChI Key: YNUSDOVQFVYMES-UHFFFAOYSA-N
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Description

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is a quinoline derivative characterized by a benzyl group at position 3, a hydrazinyl group at position 2, and a methoxy substituent at position 8. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, coordination chemistry, and materials science.

Properties

IUPAC Name

(3-benzyl-8-methoxyquinolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-15-9-5-8-13-11-14(17(20-18)19-16(13)15)10-12-6-3-2-4-7-12/h2-9,11H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUSDOVQFVYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)NN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinoline derivative with hydrazine or hydrazine derivatives under appropriate conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-hydrazinyl-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-hydrazinyl-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Hydrazinyl/Hydrazide Groups

  • (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide () Structure: Hydrazide-linked quinoline with 3,4-dimethoxybenzylidene and 8-quinolyloxy groups. Key Differences: The hydrazide group (-CONHNH₂) differs from the hydrazinyl (-NHNH₂) group in the target compound, altering hydrogen-bonding capacity and metal-binding properties. Applications: Used in metal ion extraction and biological studies due to its hydrazide moiety, which enhances coordination with transition metals .
  • 8-Chloro-3-hydrazinyl-2-(2-methylbutan-2-yl)quinoline () Structure: Chloro at position 8, hydrazinyl at position 3, and a bulky 2-methylbutan-2-yl group at position 2. The bulky alkyl group at position 2 may hinder intermolecular interactions .

8-Substituted Quinolines

  • 8-Hydroxyquinoline () Structure: Hydroxyl group at position 8. Key Differences: The hydroxyl group enables strong metal chelation (e.g., Fe³⁺, Al³⁺), whereas the 8-methoxy group in the target compound reduces chelation ability but increases lipophilicity. Applications: Widely used in antiseptics, antifungals, and analytical chemistry for metal quantification .
  • 8-(Benzyloxy)-2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinoline () Structure: Benzyloxy at position 8 and a benzoimidazolyl group at position 2. The molecular weight (451.52 g/mol) is significantly higher than that of the target compound, likely due to the oxetan-3-yl-methoxy substituent .

Quinoline Derivatives with Heterocyclic Annelation

  • 3-Acetyl-4-methylthioquinolin-2(1H)-one () Structure: Acetyl and methylthio groups at positions 3 and 4, respectively. Key Differences: The absence of a hydrazinyl group limits its utility in condensation reactions, but the methylthio group enhances nucleophilic reactivity. Applications: Serves as a precursor for annelated heterocycles (e.g., pyrazoles, thiazoles) via reactions with hydrazine or thiourea .

Data Tables

Table 1: Physical and Structural Properties of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Benzyl-2-hydrazinyl-8-methoxyquinoline 3-Benzyl, 2-NHNH₂, 8-OCH₃ C₁₇H₁₆N₃O ~278.33 (estimated) Potential metal coordination, drug precursor Inferred
(E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide 8-Quinolyloxy, hydrazide C₂₅H₂₂N₄O₄ 442.47 Metal ion extraction, bioactivity
8-Hydroxyquinoline 8-OH C₉H₇NO 145.15 Metal chelation, antiseptic
8-Chloro-3-hydrazinyl-2-(2-methylbutan-2-yl)quinoline 8-Cl, 3-NHNH₂, 2-alkyl C₁₄H₁₈ClN₃ 263.76 Synthetic intermediate

Research Findings

  • Hydrazinyl Group Reactivity : Compounds with hydrazinyl groups (e.g., ) exhibit enhanced condensation reactivity with aldehydes and ketones, making them valuable in synthesizing Schiff bases and heterocycles .
  • Steric and Electronic Influences : Bulky substituents (e.g., benzyl in position 3) can hinder intermolecular interactions but enhance selectivity in target binding, as observed in analogues like .

Biological Activity

3-Benzyl-2-hydrazinyl-8-methoxyquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique arrangement of functional groups—benzyl, hydrazinyl, and methoxy—contributing to its chemical reactivity and biological activity.

Synthesis Methods : The synthesis typically involves several steps:

  • Formation of the Quinoline Core : Utilizing classical methods such as Skraup or Friedländer synthesis.
  • Introduction of Functional Groups :
    • Methoxy Group : Added via methylation reactions.
    • Hydrazinyl Group : Introduced by reacting with hydrazine derivatives.
    • Benzyl Group : Added through benzylation reactions using benzyl halides.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens.

PathogenInhibition Zone (mm)Reference
Escherichia coli21
Staphylococcus aureus24
Klebsiella pneumoniae25

The compound has shown significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.

Antiviral Activity

Research indicates that derivatives of quinoline compounds can exhibit antiviral properties. For instance, modifications in substituents have been linked to enhanced activity against viral infections, including those caused by influenza viruses.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets :
    • Enzymes involved in metabolic pathways
    • DNA replication machinery
    • Cell surface receptors
  • Pathways Affected :
    • Apoptosis signaling cascades
    • Cell cycle regulation
    • Signal transduction pathways

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. The compound demonstrated an inhibition zone of 22 mm, indicating potent antibacterial activity compared to standard treatments.
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-2-hydrazinyl-8-methoxyquinoline?

  • Methodology :

  • Step 1 : Condensation of 2-chloro-8-methoxyquinoline-3-carbaldehyde with aryl hydrazines (e.g., phenylhydrazine) in DMF under reflux for 3 hours .
  • Step 2 : Isolation via precipitation in water, filtration, and drying.
  • Hydrazine Hydrate Reaction : Substituted quinolines can also be synthesized by reacting phthalimidoalkyl intermediates with hydrazine hydrate to yield aminoalkyl derivatives, as demonstrated in analogous quinoline syntheses .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent purity to avoid side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. For example, 2-chloro-8-methoxyquinoline-3-carbaldehyde derivatives have been resolved using this software .
  • Spectroscopy : Employ 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm functional groups (e.g., hydrazinyl, benzyl, methoxy).
    • Purity Assessment : HPLC or GC-MS to verify >95% purity, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can crystallization challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation for poorly diffracting crystals.
  • Refinement : Apply SHELXL’s twin refinement tools for twinned crystals. For example, SHELX has been used successfully in refining macromolecular structures with twinned data .
    • Validation : Cross-check with PLATON’s TwinRotMat tool to identify and model twinning operators .

Q. What strategies optimize synthetic yield while minimizing hydrazine-related side reactions?

  • Approach :

  • Reagent Ratios : Use a 1.8:1 molar excess of hydrazine hydrate to aldehyde intermediates to drive the reaction to completion .
  • Temperature Control : Maintain reflux at 110–120°C in DMF to prevent decomposition of hydrazinyl intermediates .
    • Side Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess water or byproducts .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Troubleshooting :

  • Dynamic Effects : Check for tautomerism in the hydrazinyl group using variable-temperature NMR.
  • Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
    • Cross-Validation : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts .

Q. What hypotheses exist about the biological activity of this compound, and how can they be tested?

  • Hypothesis : The hydrazinyl group may confer metal-chelating properties, analogous to 8-hydroxyquinoline derivatives used in Alzheimer’s research .
  • Testing Framework :

  • In Vitro Assays : Screen for acetylcholinesterase inhibition or metal-ion chelation using UV-Vis spectroscopy .
  • Structural Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) to establish structure-activity relationships .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or crystallographic parameters?

  • Root-Cause Analysis :

  • Reagent Purity : Trace impurities in hydrazine hydrate (e.g., oxidation products) can drastically alter yields. Use freshly distilled reagents .
  • Crystallization Conditions : Small variations in solvent polarity or cooling rates may lead to polymorphic forms. Document conditions meticulously .
    • Open Data Practices : Share raw diffraction data (e.g., via CCDC) and synthetic protocols to enable third-party validation .

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